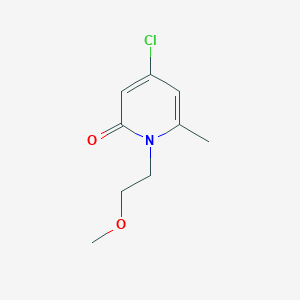![molecular formula C15H14ClNO4S B2440932 1-[(8-Chlor-1-naphthyl)sulfonyl]prolin CAS No. 1008934-47-1](/img/structure/B2440932.png)
1-[(8-Chlor-1-naphthyl)sulfonyl]prolin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(8-Chloro-1-naphthyl)sulfonyl]proline is an organic compound with the molecular formula C15H14ClNO4S It is characterized by the presence of a chloro-substituted naphthyl group attached to a sulfonyl-proline moiety
Wissenschaftliche Forschungsanwendungen
1-[(8-Chloro-1-naphthyl)sulfonyl]proline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent marker due to its naphthyl group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments
Wirkmechanismus
Target of Action
The primary target of 1-[(8-Chloro-1-naphthyl)sulfonyl]proline is the Retinoic acid receptor-related Orphan Receptor Gamma (RORγt) . This receptor plays a crucial role in the regulation of immune responses, inflammation, and circadian rhythm .
Mode of Action
1-[(8-Chloro-1-naphthyl)sulfonyl]proline interacts with RORγt, showing excellent potency . It also exhibits undesirable activity against thePregnane X Receptor (PXR) , which upregulates proteins involved in the detoxification and clearance of foreign toxic substances from the body .
Biochemical Pathways
Its interaction with rorγt and pxr suggests it may influence immune responses, inflammation, circadian rhythm, and the body’s detoxification processes .
Result of Action
The molecular and cellular effects of 1-[(8-Chloro-1-naphthyl)sulfonyl]proline’s action are likely related to its interaction with RORγt and PXR. It may modulate immune responses, inflammation, circadian rhythm, and detoxification processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(8-Chloro-1-naphthyl)sulfonyl]proline typically involves the reaction of 8-chloro-1-naphthalenesulfonyl chloride with proline under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of 1-[(8-Chloro-1-naphthyl)sulfonyl]proline may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
1-[(8-Chloro-1-naphthyl)sulfonyl]proline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The chloro group on the naphthyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted naphthyl derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Chloronaphthalene: Similar naphthyl structure but lacks the sulfonyl-proline moiety.
8-Chloro-1-naphthalenesulfonic acid: Contains the sulfonyl group but not the proline moiety.
Naphthalene derivatives: Various derivatives with different substituents on the naphthyl ring
Uniqueness
1-[(8-Chloro-1-naphthyl)sulfonyl]proline is unique due to the combination of the chloro-substituted naphthyl group and the sulfonyl-proline moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Eigenschaften
IUPAC Name |
1-(8-chloronaphthalen-1-yl)sulfonylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c16-11-6-1-4-10-5-2-8-13(14(10)11)22(20,21)17-9-3-7-12(17)15(18)19/h1-2,4-6,8,12H,3,7,9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQKJKJZWCBCFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CC3=C2C(=CC=C3)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{[1-(1-Methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2440849.png)
![1,3-dibenzyl-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/new.no-structure.jpg)




![(1R,2S,5S)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B2440861.png)







